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Introduction

Roseoside, a monoterpenoid glycoside, is a natural product of significant interest within the

scientific community due to its potential biological activities. Found in various plant species,

including Rhodiola rosea, its structural elucidation and characterization are paramount for

further research into its pharmacological properties. This technical guide provides a

comprehensive overview of the spectroscopic data of Roseoside, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental

protocols and a generalized workflow for the spectroscopic analysis of such natural products

are also presented to aid researchers in their studies.

Spectroscopic Data of Roseoside
The structural confirmation of Roseoside relies on a combination of spectroscopic techniques.

The data presented herein has been compiled from various sources to provide a detailed

reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of

organic molecules. The ¹H and ¹³C NMR data for Roseoside are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Roseoside (400 MHz, CD₃OD)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

2 5.88 s

4 2.53 d 17.0

4 2.22 d 17.0

7 5.70 dq 15.5, 1.5

8 5.61 dq 15.5, 6.5

9 4.41 q 6.5

10 1.25 d 6.5

12 1.05 s

13 1.02 s

1' 4.35 d 7.8

2' 3.20 m

3' 3.38 m

4' 3.28 m

5' 3.33 m

6'a 3.88 dd 12.0, 2.0

6'b 3.68 dd 12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for Roseoside (100 MHz, CD₃OD)
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Position Chemical Shift (δ) ppm

1 199.8

2 127.8

3 166.0

4 50.5

5 42.2

6 79.8

7 135.2

8 132.5

9 77.6

10 22.0

11 24.5

12 23.5

1' 102.8

2' 75.1

3' 78.0

4' 71.7

5' 78.2

6' 62.9

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which aids in determining its molecular weight and formula.

Table 3: Mass Spectrometry Data for Roseoside
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Ionization Mode Precursor Ion (m/z) Fragment Ions (m/z)

ESI+ 387.203 [M+H]⁺

225.149826, 207.138336,

149.094864, 123.080757,

95.084488[1]

ESI-
431 [M+HCOOH-H]⁻, 385 [M-

H]⁻
Not specified[2]

The molecular formula of Roseoside is C₁₉H₃₀O₈, with a molecular weight of 386.4 g/mol .[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While a

specific experimental IR spectrum for Roseoside is not readily available in the literature, the

expected characteristic absorption bands can be predicted based on its chemical structure.

Table 4: Expected Infrared Absorption Bands for Roseoside

Functional Group
Expected Absorption
Range (cm⁻¹)

Description

O-H (hydroxyl) 3500 - 3200 (broad)

Stretching vibration of the

multiple hydroxyl groups in the

glucose and aglycone

moieties.

C-H (alkane) 3000 - 2850
Stretching vibrations of the

methyl and methylene groups.

C=O (ketone) 1685 - 1665

Stretching vibration of the

conjugated ketone in the

cyclohexenone ring.

C=C (alkene) 1650 - 1600
Stretching vibration of the

carbon-carbon double bonds.

C-O (alcohol, ether) 1260 - 1000

Stretching vibrations of the C-

O bonds in the alcohol and

glycosidic linkages.
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a natural

product like Roseoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., methanol-d₄, CD₃OD). The choice of solvent is crucial to avoid interference

from solvent protons.

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)

spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically

using an electrospray ionization (ESI) source. Mass spectra are acquired in both positive and

negative ion modes to obtain comprehensive fragmentation information. High-resolution

mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are

analyzed to deduce the fragmentation pathways and confirm the molecular structure.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by

grinding a small amount of the sample with dry KBr and pressing the mixture into a thin,

transparent disk. Alternatively, a thin film can be cast from a solution of the compound.
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Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the pure KBr pellet or the empty sample holder is

recorded first and subtracted from the sample spectrum.

Data Analysis: The absorption bands in the spectrum are assigned to specific functional

groups based on their characteristic frequencies.

Workflow for Spectroscopic Identification
The general workflow for the spectroscopic identification of a natural product like Roseoside is

illustrated in the following diagram.
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Caption: Workflow for the isolation and spectroscopic identification of a natural product.

Conclusion
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This technical guide provides a consolidated resource for the spectroscopic data of

Roseoside, intended to support researchers in the fields of natural product chemistry,

pharmacology, and drug development. The presented NMR, MS, and predicted IR data, along

with the generalized experimental protocols and workflow, offer a foundational framework for

the identification and characterization of this and similar natural products. Accurate and

comprehensive spectroscopic analysis is a critical step in unlocking the full potential of natural

compounds like Roseoside for future therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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